Juncusol

描述

Juncusol is a phenanthrene derivative, specifically a 9,10-dihydrophenanthrene, found in various species of the Juncus plant, such as Juncus acutus, Juncus effusus, and Juncus roemerianus . It is known for its antimicrobial properties and has shown activity against Bacillus subtilis and Staphylococcus aureus . Additionally, this compound exhibits toxic effects on estuarine fish and shrimp .

准备方法

Synthetic Routes and Reaction Conditions: Juncusol can be synthesized through several methods. One notable method involves the use of hypervalent iodine(III) reagents to transform phenanthrene derivatives . The synthesis typically involves the following steps:

Starting Material: Phenanthrene derivatives.

Reagents: Hypervalent iodine(III) reagents.

Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the principles of organic synthesis involving phenanthrene derivatives. The process would likely involve large-scale reactions using hypervalent iodine(III) reagents under optimized conditions to maximize yield and purity.

化学反应分析

Oxidation Reactions

Juncusol undergoes selective oxidation at its hydroxyl-bearing positions (C-2 and C-7) under hypervalent iodine(III) reagent conditions. Key findings include:

Reagents and Conditions

| Reagent | Solvent | Temperature | Reaction Outcome |

|---|---|---|---|

| Hypervalent iodine(III) | CH₃CN/H₂O | Room temp | C-2/C-7 hydroxyl → ketones; dienone formation |

This oxidation converts the hydroxyl groups to carbonyls (δ~C~ 202.6–202.9 for C-2 and 184.8–184.9 for C-7), generating methoxy-substituted dienone derivatives .

Derivative 1 (Methoxy-substituted)

-

Structural Changes :

Derivative 2 (Ethoxy-substituted)

-

Structural Changes :

Reaction Mechanism and Byproducts

The oxidation process involves radical intermediates, as inferred from the formation of conjugated dienone systems. Key observations:

-

Dienone Formation : Stabilized through conjugation with aromatic rings.

-

Byproducts : Minor products include vinyl-substituted phenanthrenes, likely from dehydration side reactions .

Analytical Characterization

Post-reaction structural elucidation employed:

-

1D/2D NMR : Confirmed substitution patterns and oxidation states.

-

Mass Spectrometry (MS) : Validated molecular weights of derivatives (e.g., 1 : m/z 296.2; 2 : m/z 324.3) .

Biological Relevance of Derivatives

While beyond the scope of chemical reactions, derivatives showed antiproliferative activity against human tumor cell lines (e.g., A2780, MCF-7) . This highlights the functional impact of structural modifications.

These findings underscore this compound’s reactivity at hydroxyl positions, enabling tailored synthesis of bioactive derivatives. Further studies could explore its behavior under catalytic or enzymatic conditions.

科学研究应用

Anticancer Properties

Isolation and Characterization

Juncusol has been isolated from Juncus tenuis, where it was characterized through various chromatographic techniques and spectroscopic methods, including NMR and HRMS. The compound demonstrated significant antiproliferative activity against several human cancer cell lines. For instance, in a study examining its effects on breast cancer (MCF-7) and cervical cancer (HeLa) cells, this compound exhibited an IC50 value of 0.95 µM on HeLa cells, indicating potent anticancer properties .

Mechanism of Action

The antiproliferative effects of this compound are believed to be mediated through the induction of apoptosis and cell cycle arrest. Research has shown that this compound increases caspase-3 activity, which is crucial for the apoptotic process, and alters tubulin polymerization at higher concentrations . This suggests that this compound not only inhibits cancer cell growth but also actively promotes programmed cell death.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have indicated that both this compound and its derivatives exhibit activity against various microbial strains, including bacteria and fungi . This aspect is particularly relevant in the context of increasing antibiotic resistance.

Agricultural Applications

Biopesticide Potential

Recent studies have explored the effects of this compound on plant growth and development. In experiments with Arabidopsis thaliana, this compound was found to enhance biomass production while maintaining antioxidant defenses, suggesting its potential as a biostimulant or biopesticide . The compound's ability to regulate polyamine metabolism indicates its role in promoting plant health under stress conditions.

Allelopathic Effects

Research into allelopathy has shown that this compound can influence seed germination and seedling development, highlighting its potential use in sustainable agriculture practices . This could lead to innovative strategies for managing crop systems without relying heavily on synthetic chemicals.

Environmental Applications

Phytoremediation

Given its origin from wetland plants, this compound may play a role in phytoremediation efforts—using plants to absorb contaminants from soil and water. The compound's biochemical interactions could be harnessed to improve the efficacy of plants used in cleaning up polluted environments.

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Properties | Inhibits growth of cancer cells through apoptosis induction | IC50 = 0.95 µM on HeLa cells; significant increase in caspase-3 activity |

| Antimicrobial Activity | Exhibits activity against various microbial strains | Effective against bacteria and fungi; potential for new antimicrobial agents |

| Agricultural Use | Acts as a biostimulant or biopesticide | Enhances biomass in Arabidopsis thaliana; maintains antioxidant defenses |

| Environmental Use | Potential role in phytoremediation | May improve plant efficacy in contaminant absorption |

Case Studies

- Anticancer Research : A study focused on isolating phenanthrenes from Juncus tenuis demonstrated that this compound derivatives showed considerable antiproliferative effects across multiple tumor cell lines .

- Agricultural Impact : Research involving Arabidopsis thaliana revealed that treatment with this compound led to increased biomass and improved stress response mechanisms, indicating its potential as a natural growth regulator .

- Microbial Efficacy : Investigations into the antimicrobial properties of this compound highlighted its effectiveness against resistant bacterial strains, paving the way for future drug development .

作用机制

Juncusol exerts its effects through various mechanisms:

Antimicrobial Activity: this compound disrupts bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Antiviral Activity: this compound inhibits viral replication by targeting specific viral proteins and interfering with viral RNA synthesis.

相似化合物的比较

Juncusol is part of a group of phenanthrene derivatives found in Juncus species. Similar compounds include:

Effusol: Another phenanthrene derivative with antimicrobial and anticancer properties.

Dehydrothis compound: A derivative with potent antiviral activity against hepatitis C virus.

Juncuenin B: A phenanthrene derivative with antiproliferative effects.

Uniqueness of this compound: this compound is unique due to its broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. Its ability to target multiple pathways and its presence in various Juncus species make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Juncusol, a phenanthrene derivative extracted from the marsh plant Juncus roemerianus, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including case studies and experimental data, to present a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is classified as a 9-10-dihydrophenanthrene, which contributes to its unique biological properties. Its structural characteristics allow it to interact with various biological systems, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study published in 2022 demonstrated its effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Mycobacterium species. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 32 µg/mL |

| Mycobacterium sp. | 16 µg/mL |

| Burkholderia sp. | 64 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies on the HeLa human cervical cancer cell line revealed that this compound induces apoptosis and inhibits cell proliferation in a concentration-dependent manner. The compound was found to activate caspase pathways, leading to programmed cell death .

Case Study: Anticancer Effects on HeLa Cells

In a controlled laboratory setting, HeLa cells were treated with varying concentrations of this compound (0.1 mM to 1 mM). The results indicated:

- Cell Viability : Decreased significantly at concentrations above 0.5 mM.

- Apoptosis : Increased caspase-3 activity was observed, confirming the induction of apoptosis.

Effects on Plant Growth

Interestingly, this compound has shown potential as a biostimulant in plant growth regulation. A study involving Arabidopsis thaliana demonstrated that this compound could enhance biomass production at specific concentrations (0.1 mM and 0.5 mM), while higher concentrations did not yield significant benefits .

Table 2: Growth Responses in Arabidopsis thaliana

| Treatment | Biomass Increase (%) | Leaf Area Change (%) | Root Length (cm) |

|---|---|---|---|

| Control | - | - | 5.0 |

| This compound 0.1 mM | +20 | +15 | 6.2 |

| This compound 0.5 mM | +25 | +20 | 6.5 |

| This compound 1 mM | +10 | +5 | 5.8 |

The biological activity of this compound is attributed to its ability to modulate oxidative stress responses and enhance antioxidant defense mechanisms in both microbial and plant systems. Studies have shown that this compound does not induce significant oxidative stress, maintaining cellular integrity and function under treatment conditions .

属性

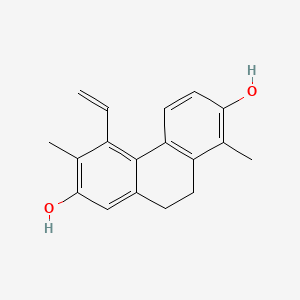

IUPAC Name |

5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h4,7-9,19-20H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVMKPYDOHZJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211080 | |

| Record name | Juncusol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62023-90-9 | |

| Record name | Juncusol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62023-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Juncusol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062023909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Juncusol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Juncusol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JUNCUSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T481HU7OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。